1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13-14/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJDHWQGAMSYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-methylbenzylhydrazine with an appropriate aldehyde or ketone. One common method is the cyclization of 2-methylbenzylhydrazine with 4-formylpyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Methylbenzyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-Methylbenzyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. A study highlighted the selective anti-proliferative actions of substituted pyrazoles on various human cancer cell lines. The compound's structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
Pyrazole compounds have been associated with anti-inflammatory activities. In particular, derivatives like this compound have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents .
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which is effective for formylating aromatic compounds . This compound serves as a precursor for synthesizing more complex pyrazole derivatives that may possess enhanced biological activities.
Multicomponent Reactions
Recent advancements in multicomponent reactions (MCRs) have facilitated the synthesis of pyrazole derivatives with diverse functionalities. These reactions allow for the efficient assembly of multiple components into a single product, making them valuable in the rapid development of new pharmaceutical candidates containing the pyrazole moiety .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the pyrazole ring and substituents can significantly influence the compound's pharmacological properties. For instance, variations in the side chains or functional groups can enhance selectivity and potency against specific biological targets .
Data Tables
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds similar to this compound exhibited potent cytotoxicity against breast and colon cancer cells.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, derivatives were tested for their ability to reduce edema and inflammatory markers, showing promising results that support further exploration into their therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole-4-carbaldehyde derivatives are highly dependent on substituents at the N1 and C3 positions. Key structural analogs include:
Key Observations :
- Electron-Donating Groups (e.g., CH3, OCH3) : Enhance stability and modulate lipophilicity. For example, the 2-methylbenzyl group in the target compound balances steric hindrance and membrane permeability .
- Electron-Withdrawing Groups (e.g., Cl, NO2): Increase reactivity and antimicrobial potency. The 4-fluorophenyl analog shows superior activity against Gram-negative bacteria due to enhanced electrophilicity .
- Bulkier Substituents (e.g., 4-isopropylbenzyl): Improve target specificity but may reduce solubility. The 4-isopropylbenzyl derivative exhibits narrow-spectrum activity against P. aeruginosa .
Antimicrobial Activity
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl) derivative: MIC values of 2–4 µg/mL against P. aeruginosa and S. aureus, outperforming ampicillin .
- 1-Benzoyl-3-(3-nitrophenyl) derivative (4b) : Moderate antioxidant activity (IC50 ~35 µM in DPPH assay) but weaker than ascorbic acid .
- 1-(2-Methylbenzyl) derivative : Predicted activity based on structural analogs suggests moderate antimicrobial effects, though specific data are lacking.
Antioxidant and Anti-inflammatory Activity
- 1-Benzoyl-3-(4-methoxyphenyl) derivative (4c) : IC50 of 28 µM in DPPH assay, attributed to the methoxy group’s radical-scavenging ability .
- 1-Phenyl derivative : Lacks significant bioactivity due to minimal substituent effects .
Spectral and Physicochemical Properties
*LogP values estimated using substituent contribution methods.
Biological Activity
1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique substitution pattern on the pyrazole ring, which influences its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 200.24 g/mol. The compound features a pyrazole ring substituted with a 2-methylbenzyl group and an aldehyde functional group, contributing to its distinct chemical reactivity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, research has shown that certain pyrazoles can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin demonstrated a synergistic effect, enhancing cytotoxicity against resistant cancer cells .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Synergistic Agent | Observed Effect |
|---|---|---|---|---|
| MCF-7 | 0.95 | Doxorubicin | Enhanced apoptosis | |
| MDA-MB-231 | 0.30 | Doxorubicin | Significant cytotoxicity |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 40 µg/mL | |
| Staphylococcus aureus | 20 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects by binding to enzymes or receptors involved in cell proliferation and apoptosis pathways. For instance, some studies suggest that pyrazoles can inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .
Case Studies
A notable case study involved the synthesis of various pyrazole derivatives, including those similar to this compound, which were tested for their anti-inflammatory and analgesic properties. These compounds exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, highlighting their potential therapeutic applications in pain management .
Q & A
Q. What are the common synthetic routes for 1-(2-Methylbenzyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via Vilsmeier–Haack formylation or Duff reaction conditions. For example:
- Vilsmeier–Haack : Reacting 1-(2-methylbenzyl)-1H-pyrazole with POCl₃ and DMF generates the aldehyde group at the 4-position. Yields range from 55% to 83%, depending on substituents and reaction time .
- Duff reaction : Using hexamethylenetetramine (HMTA) and acidic conditions for regioselective formylation. This method avoids harsh reagents but requires precise temperature control (e.g., 80–100°C) .
Q. Key considerations :
Q. What spectroscopic techniques are most reliable for characterizing the aldehyde functionality in this compound?
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. For example, in 1-benzyl analogs, δ 9.88 (s, 1H) is characteristic .
- ¹³C NMR : The carbonyl carbon resonates at δ 183–185 ppm, confirmed by DEPT-135 to exclude quaternary carbons .
- IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the aldehyde C=O stretch. Absence of O–H (stretch ~2700 cm⁻¹) confirms non-hydrated aldehyde .
Q. How does the compound’s antimicrobial activity compare to structurally related pyrazole derivatives?
In studies of analogs like 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde , the 2-methylbenzyl substituent enhances lipophilicity, improving activity against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL vs. ampicillin MIC = 32 µg/mL). However, steric hindrance from the 2-methyl group may reduce potency against Gram-positive strains like S. aureus .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular packing?
- Software tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing hydrogen bonds (e.g., C–H···O interactions between aldehyde and adjacent pyrazole rings) .
- Graph-set analysis : Assign patterns (e.g., R₂²(8) motifs) to classify intermolecular interactions and predict crystal packing stability .
- Validation : Apply the PLATON tool to check for missed symmetry or disorder in the aldehyde group .
Q. What strategies optimize the synthesis of analogs with enhanced bioactivity while minimizing byproducts?
- Substituent screening : Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate electronic effects. For example, 1-(4-fluorobenzyl) analogs show improved bacterial membrane penetration .
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during formylation, reducing side reactions like over-oxidation .
Q. How should researchers address contradictions in biological assay data across studies?
- Case example : A compound may show high in vitro activity but poor in vivo efficacy due to metabolic instability (e.g., aldehyde oxidation to carboxylic acid).
- Mitigation :
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
Q. How can researchers validate the compound’s structural stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
